Cas no 102153-71-9 (2-Iodo-3-nitronaphthalene)

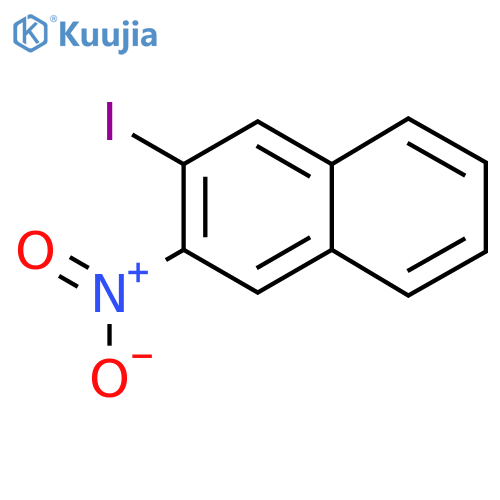

2-Iodo-3-nitronaphthalene structure

商品名:2-Iodo-3-nitronaphthalene

2-Iodo-3-nitronaphthalene 化学的及び物理的性質

名前と識別子

-

- Naphthalene,2-iodo-3-nitro-

- 2-Iodo-3-nitronaphthalene

- 102153-71-9

- BB 0260384

- FT-0677526

- Naphthalene, 2-iodo-3-nitro-

- DTXSID20649854

- AKOS015853628

-

- MDL: MFCD06656539

- インチ: 1S/C10H6INO2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12(13)14/h1-6H

- InChIKey: POLBDBRAOAFURG-UHFFFAOYSA-N

- ほほえんだ: IC1=C(C=C2C=CC=CC2=C1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 298.94400

- どういたいしつりょう: 298.94433g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 229

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 45.8Ų

じっけんとくせい

- 密度みつど: 1.899

- ふってん: 389.5 ºC at 760 mmHg

- フラッシュポイント: 189.3ºC

- 屈折率: 1.74

- PSA: 45.82000

- LogP: 3.87580

2-Iodo-3-nitronaphthalene セキュリティ情報

2-Iodo-3-nitronaphthalene 税関データ

- 税関コード:2904909090

- 税関データ:

中国税関コード:

2904909090概要:

2904909090他の炭化水素のスルホン化作用/硝化作用/硝化誘導体(ハロゲン化の有無にかかわらず)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:2904909090炭化水素のスルホン化、硝化または亜硝化誘導体、ハロゲン化付加価値税の有無にかかわらず:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

2-Iodo-3-nitronaphthalene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016644-100mg |

2-Iodo-3-nitronaphthalene |

102153-71-9 | 98% | 100mg |

4697.0CNY | 2021-07-13 | |

| TRC | I737540-10mg |

2-Iodo-3-nitronaphthalene |

102153-71-9 | 10mg |

$ 160.00 | 2022-06-04 | ||

| TRC | I737540-2mg |

2-Iodo-3-nitronaphthalene |

102153-71-9 | 2mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 016644-100mg |

2-Iodo-3-nitronaphthalene |

102153-71-9 | 98% | 100mg |

4697CNY | 2021-05-07 | |

| TRC | I737540-1mg |

2-Iodo-3-nitronaphthalene |

102153-71-9 | 1mg |

$ 50.00 | 2022-06-04 | ||

| A2B Chem LLC | AA08587-100mg |

Naphthalene, 2-iodo-3-nitro- |

102153-71-9 | 98% | 100mg |

$390.00 | 2024-04-20 |

2-Iodo-3-nitronaphthalene 関連文献

-

1. 332. The synthesis of 2 : 3-6 : 7-dibenzodiphenylene, and a note on the reaction of 1-bromo-2-iodonaphthalene with magnesiumE. R. Ward,B. D. Pearson J. Chem. Soc. 1959 1676

-

2. CCCCXL.—Nitro-derivatives of naphthalene, tetrahydronaphthalene, and dinaphthylWilliam Murdoch Cumming,George Howie J. Chem. Soc. 1931 3176

-

Herbert H. Hodgson,Reginald L. Elliott J. Chem. Soc. 1937 123

-

4. 331. The synthesis of 2 : 3-6 : 7-dibenzodiphenyleneR. F. Curtis,G. Viswanath J. Chem. Soc. 1959 1670

102153-71-9 (2-Iodo-3-nitronaphthalene) 関連製品

- 105752-04-3(Benzenamine,4-iodo-3-nitro-)

- 709-49-9(2,4-Dinitroiodobenzene)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量